molecular formula C13H26O B1664078 2-Ethylundecanal CAS No. 35518-76-4

2-Ethylundecanal

Cat. No. B1664078
CAS RN: 35518-76-4
M. Wt: 198.34 g/mol
InChI Key: PPJRQOPBVSCJCN-UHFFFAOYSA-N
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Description

2-Ethylundecanal is a biochemical.

Scientific Research Applications

  • Use in Cardiovascular and Thoracic Surgery : Ethyl 2-cyanoacrylate, a related compound to 2-Ethylundecanal, has been studied for its histopathological effects when used as a tissue adhesive in cardiovascular and thoracic surgery. This study found no significant histopathological difference between tissues closed with ethyl 2-cyanoacrylate and those closed with conventional sutures, suggesting its potential as an alternative or adjunct in vascular, myocardial, and pulmonary surgery (Kaplan et al., 2004).

  • In Hydrogenation Reactions : A study on the liquid-phase hydrogenation of 2-ethyl-2-hexenal catalyzed by Ni/γ‐Al₂O₃ found several byproducts including 2,4-diethyloctanol and 5,7-diethylundecane. The research indicated that the C=C bond hydrogenation is prioritized over C=O bond hydrogenation in the molecule, with the former being the rate-determining step in the hydrogenation process (Zhao et al., 2018).

  • Sustainability Metrics in Chemical Processes : In a study evaluating sustainability metrics in chemical processes, 2-Ethyl-1-hexanol, closely related to 2-Ethylundecanal, was used as a compound of interest. The study assessed the sustainability of producing higher alcohols from ethanol via the Guerbet reaction, emphasizing the importance of early-stage metrics for sustainable chemical process development (Patel et al., 2015).

  • Applications in Materials Science : Metal 2-ethylhexanoates, structurally similar to 2-Ethylundecanal, have wide applications in materials science. They are used as metal-organic precursors, catalysts for ring-opening polymerizations, and in the painting industry due to their properties as driers. This review discusses the applications of these compounds in materials science, highlighting areas for future research (Mishra et al., 2007).

  • Ethyl Glucuronide (EtG) Analysis : Ethyl glucuronide, a metabolite related to ethanol, is studied for its relation to pathological conditions. A scoping review described the relationship between EtG levels in hair and common pathologies, such as liver and kidney diseases and diabetes, suggesting that EtG analytical data should be interpreted with caution (Triolo et al., 2022).

  • Photosynthetic Production of Ethylene : Research into the photosynthetic production of ethylene in genetically engineered Synechocystis sp. PCC 6803 used a substrate related to 2-Ethylundecanal. This study achieved continuous and stable ethylene production, highlighting the potential for sustainable and carbon-neutral production methods (Zhu et al., 2015).

  • Ethylmercury Studies : Ethylmercury, chemically related to 2-Ethylundecanal, has been examined for its ability to cross the blood-brain barrier. Studies have shown that ethylmercury-containing compounds actively cross membranes and accumulate in the brain, raising concerns about their toxicity (Kern et al., 2019).

properties

IUPAC Name

2-ethylundecanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRQOPBVSCJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956916
Record name 2-Ethylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylundecanal

CAS RN

35518-76-4
Record name 2-Ethylundecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35518-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylundecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035518764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylundecanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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